molecular formula C30H60N6 B3057418 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane CAS No. 80458-17-9

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane

Cat. No.: B3057418
CAS No.: 80458-17-9
M. Wt: 504.8 g/mol
InChI Key: XHQJBVUCGLYKNR-UHFFFAOYSA-N
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Description

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect polymers from degradation caused by light, heat, and oxidation . This compound is particularly effective in stabilizing organic materials, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . The general reaction scheme is as follows:

Cyanuric chloride+3×2,2,6,6-tetramethylpiperidineThis compound\text{Cyanuric chloride} + 3 \times \text{2,2,6,6-tetramethylpiperidine} \rightarrow \text{this compound} Cyanuric chloride+3×2,2,6,6-tetramethylpiperidine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted triazinanes. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane involves its ability to scavenge free radicals and deactivate reactive oxygen species (ROS). The compound interacts with molecular targets such as polymer chains and biological macromolecules, preventing oxidative degradation and extending the lifespan of the materials . The pathways involved include radical trapping and stabilization of the polymer matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane is unique due to its triazinane core, which provides enhanced stability and effectiveness as a light stabilizer compared to other similar compounds. Its ability to form stable radicals and its high thermal stability make it particularly valuable in applications requiring long-term protection .

Properties

IUPAC Name

1,3,5-tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60N6/c1-25(2)13-22(14-26(3,4)31-25)34-19-35(23-15-27(5,6)32-28(7,8)16-23)21-36(20-34)24-17-29(9,10)33-30(11,12)18-24/h22-24,31-33H,13-21H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJBVUCGLYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CN(CN(C2)C3CC(NC(C3)(C)C)(C)C)C4CC(NC(C4)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001253
Record name 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80458-17-9
Record name Hexahydro-1,3,5-tris(2,2,6,6-tetramethyl-4-piperidinyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80458-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,3,5-tris(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080458179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1,3,5-tris(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.229
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Reactant of Route 2
1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Reactant of Route 4
1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Reactant of Route 5
1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane
Reactant of Route 6
1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane

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